Aureofuscin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

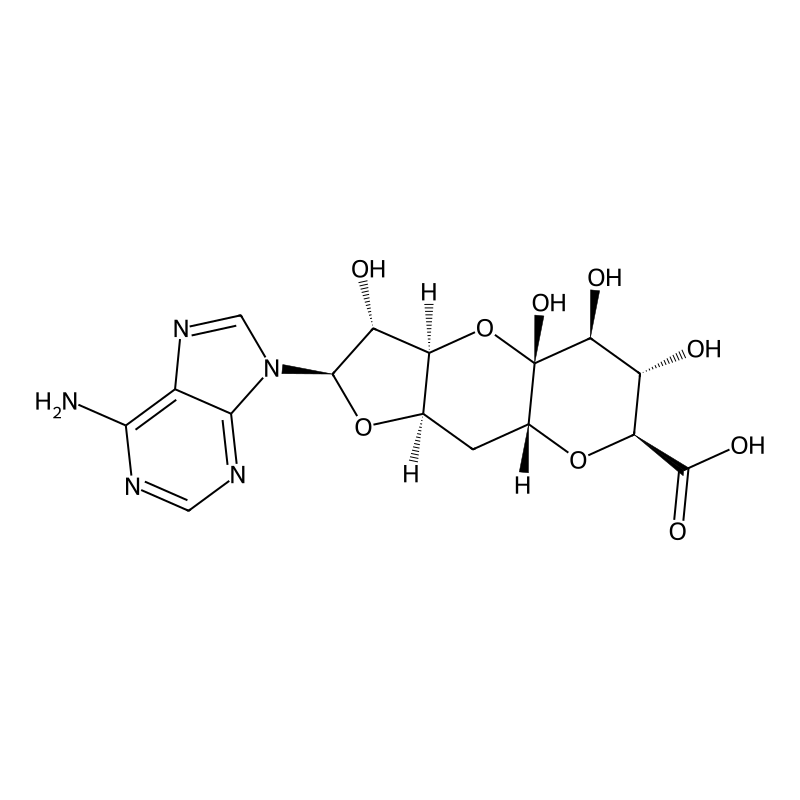

Aureofuscin is a tetraene macrolide antibiotic produced by the actinomycete Streptomyces aureofuscus. Structurally, it is characterized by a complex arrangement of conjugated double bonds and a macrolide ring, which contributes to its biological activity. The molecular formula of aureofuscin is with a molecular weight of approximately 585.6490 g/mol. Its unique structure enables it to interact effectively with fungal membranes, primarily targeting ergosterol, which is crucial for maintaining fungal cell integrity .

- Oxidation and Reduction: These reactions can alter the oxidation state of aureofuscin, potentially affecting its antifungal properties.

- Substitution Reactions: Functional groups can be modified through substitution, allowing for the introduction of various side chains that may enhance its activity or alter its toxicity.

- Cyclization Reactions: These are critical for forming the macrolide structure, which is vital for the compound's interaction with target sites in fungal cells .

Aureofuscin exhibits significant antifungal activity, primarily through its mechanism of action involving the disruption of fungal cell membranes. It binds to ergosterol in the membrane, leading to the formation of pores that cause leakage of essential cellular components, resulting in cell death. This mode of action is common among polyene macrolides and underlines the compound's effectiveness against various fungal pathogens . Additionally, aureofuscin has been shown to possess some cytotoxic properties against cancer cell lines, although its primary use remains in antifungal applications .

The biosynthesis of aureofuscin involves complex pathways within Streptomyces aureofuscus, including:

- Polyketide Synthase Pathway: The initial steps involve the assembly of polyketide chains through enzymatic reactions facilitated by polyketide synthase enzymes.

- Post-PKS Modifications: These modifications include glycosylation and hydroxylation, which enhance solubility and biological activity. Recent studies have focused on optimizing culture conditions and genetic engineering to increase yields of aureofuscin production .

- Fermentation Techniques: The yield can be improved by manipulating growth conditions such as nutrient composition (e.g., sodium acetate or sodium propionate) and environmental factors (temperature, pH) during fermentation .

Aureofuscin is primarily used in the pharmaceutical industry as an antifungal agent, particularly effective against various species of fungi that cause infections in humans and plants. Its applications extend to:

- Medical Treatments: Used in formulations for treating fungal infections.

- Agricultural Use: Employed as a biopesticide due to its antifungal properties.

- Food Preservation: Investigated for potential use in preserving food products against fungal spoilage .

Studies on aureofuscin have revealed important interactions with other compounds that can influence its efficacy:

- Combination Therapies: Research indicates that combining aureofuscin with other antifungal agents can enhance its effectiveness and reduce resistance development in pathogenic fungi.

- Mechanistic Studies: Investigations into how aureofuscin interacts at the molecular level with ergosterol have provided insights into improving its design for better therapeutic outcomes .

Aureofuscin belongs to a class of compounds known as polyene macrolides. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Amphotericin B | Strong antifungal activity; used clinically for systemic infections. | |

| Nystatin | Primarily used topically; less toxic than amphotericin B. | |

| Filipin | Effective against yeast; binds ergosterol but has different solubility properties. | |

| Candicidin | Exhibits broad-spectrum antifungal activity; structurally distinct from aureofuscin. | |

| Etruscomycin | Similar mechanism but different structural characteristics leading to varied efficacy. |

Aureofuscin's unique structural features and specific interactions with ergosterol distinguish it from these other compounds, making it a valuable candidate in both medical and agricultural applications .

Polyketide Synthase Gene Cluster Organization

Aureofuscin is a tetraene macrolide antibiotic produced by Streptomyces aureofuscus, structurally similar to pimaricin and belonging to the polyene antibiotic group [1] [2]. The biosynthetic pathway for aureofuscin follows the typical polyketide synthesis mechanism, utilizing a modular polyketide synthase system that operates through an assembly line of multi-domain modules [1].

The aureofuscin biosynthetic gene cluster demonstrates the characteristic organization typical of Streptomyces secondary metabolite clusters, with genes encoding polyketide synthase modules arranged in a coordinated fashion [3] [4]. The cluster contains multiple genes designated with the "aur" prefix, including structural genes for polyketide synthase subunits and regulatory elements essential for aureofuscin production [3] [5].

Modular Architecture of Aureofuscin Polyketide Synthase

The aureofuscin polyketide synthase exhibits the canonical modular architecture characteristic of type I polyketide synthases found in actinobacteria [6] [7]. Each module within the aureofuscin polyketide synthase contains the fundamental domains necessary for polyketide chain elongation: ketosynthase, acyltransferase, and acyl carrier protein domains [6] [8].

The modular organization follows the typical domain arrangement of KS-AT-DH-ER-KR-ACP, where each domain performs specific catalytic functions during polyketide assembly [6] [9]. The ketosynthase domain catalyzes the decarboxylative condensation reaction, while the acyltransferase domain selects and loads appropriate building blocks from the CoA pool [7] [10].

Table 1: Aureofuscin Polyketide Synthase Gene Cluster Components

| Gene | Function | Domain Architecture | Reference |

|---|---|---|---|

| aurS0 | Polyketide synthase subunit | KS-AT-ACP | [4] [5] |

| aurS1 | Polyketide synthase subunit | KS-AT-KR-ACP | [4] [5] |

| aurA | Loading module | AT-ACP | [4] |

| aurB | Chain extension | KS-AT-DH-KR-ACP | [4] |

| aurC | Chain modification | KS-AT-KR-ACP | [4] |

The reducing domains within each module determine the oxidation state of the growing polyketide chain [9] [10]. The dehydratase domain removes water to form double bonds, while the ketoreductase reduces keto groups to hydroxyl groups, and the enoylreductase performs complete reduction of double bonds when present [9] [11].

The aureofuscin polyketide synthase demonstrates the arch-shaped architecture characteristic of bacterial modular polyketide synthases, creating a single reaction chamber that facilitates substrate channeling between active sites [7]. This architecture differs significantly from the more open structure observed in mammalian fatty acid synthases, providing enhanced catalytic efficiency and substrate specificity [7].

Post-Polyketide Synthase Modification Enzymes

Following the completion of polyketide chain assembly, aureofuscin undergoes post-polyketide synthase modifications catalyzed by tailoring enzymes encoded within the biosynthetic gene cluster [12]. These modifications are essential for generating the final bioactive aureofuscin structure and include cyclization, hydroxylation, and glycosylation reactions [13] [12].

The post-polyketide synthase modification pathway involves several key enzymatic steps that transform the linear polyketide intermediate into the mature aureofuscin molecule [12]. Cytochrome P450 monooxygenases play crucial roles in hydroxylation reactions, while glycosyltransferases attach sugar moieties to specific positions on the polyketide backbone [13].

Table 2: Post-Polyketide Synthase Modification Enzymes in Aureofuscin Biosynthesis

| Enzyme Type | Function | Substrate | Product | Reference |

|---|---|---|---|---|

| Cytochrome P450 | Hydroxylation | Polyketide intermediate | Hydroxylated derivative | [13] |

| Glycosyltransferase | Sugar attachment | Aglycone | Glycosylated product | [13] |

| Cyclase | Ring formation | Linear intermediate | Macrolactone | [12] |

| Oxidoreductase | Oxidation state modification | Various intermediates | Modified products | [12] |

The temporal regulation of post-polyketide synthase modification enzymes ensures proper sequential processing of intermediates [12]. These enzymes exhibit substrate specificity that prevents premature or inappropriate modifications that could lead to inactive or toxic metabolites [12].

Transcriptional Control Mechanisms

The aureofuscin biosynthetic pathway is subject to complex transcriptional regulation involving both pathway-specific and global regulatory elements [4] [14]. This multilayered control system ensures appropriate timing and conditions for aureofuscin production while coordinating with cellular metabolism and environmental responses [14] [5].

PAS-LuxR Family Regulator AurJ3M Functionality

AurJ3M represents a critical pathway-specific transcriptional regulator belonging to the PAS-LuxR family of regulatory proteins [3] [4]. This 192-amino acid protein combines an N-terminal PAS domain with a C-terminal helix-turn-helix motif characteristic of LuxR-type transcription factors [3] [5].

Gene deletion studies demonstrate that AurJ3M functions as a positive regulator essential for aureofuscin biosynthesis [4] [5]. Complete deletion of the aurJ3M gene results in total loss of aureofuscin production, indicating its indispensable role in pathway activation [4]. Reverse transcriptase polymerase chain reaction analysis of the deletion mutant reveals that AurJ3M regulates multiple genes within the aureofuscin cluster [4].

Table 3: AurJ3M Regulatory Effects on Aureofuscin Gene Expression

| Target Gene | Wild-type Expression | ΔaurJ3M Expression | Regulation Type | Reference |

|---|---|---|---|---|

| aurB | Present | Absent | Positive | [4] |

| aurC | Present | Absent | Positive | [4] |

| aurG | Present | Absent | Positive | [4] |

| aurF | Present | Absent | Positive | [4] |

| aurS0 | Present | Absent | Positive | [4] |

| aurS1 | Present | Absent | Positive | [4] |

| aurD | Present | Absent | Positive | [4] |

| aurA | Present | Reduced | Positive | [4] |

The regulatory mechanism of AurJ3M involves direct binding to promoter regions of target genes within the aureofuscin cluster [14] [5]. The PAS domain likely functions as a sensory module that responds to specific cellular signals or metabolites, while the LuxR-type domain mediates DNA binding and transcriptional activation [14].

Overexpression studies confirm the positive regulatory role of AurJ3M, with recombinant strains containing additional copies of the aurJ3M gene showing dramatically increased aureofuscin production [3] [2]. Quantitative analysis reveals that overexpression can result in up to 600% enhancement in aureofuscin yield compared to wild-type strains [3] [2].

Cis-Acting Elements in Promoter Regions

The promoter regions of aureofuscin biosynthetic genes contain various cis-acting regulatory elements that mediate transcriptional control [5] [15]. These elements serve as binding sites for both pathway-specific regulators like AurJ3M and global regulatory factors that respond to environmental and metabolic signals [5] [16].

Analysis of promoter sequences reveals the presence of multiple regulatory motifs characteristic of Streptomyces secondary metabolite gene clusters [15] [17]. These include putative binding sites for the PAS-LuxR regulator AurJ3M, as well as recognition sequences for global regulators that coordinate secondary metabolism with primary cellular processes [5] [15].

Table 4: Cis-Acting Regulatory Elements in Aureofuscin Promoters

| Element Type | Sequence Motif | Function | Location | Reference |

|---|---|---|---|---|

| AurJ3M binding site | TGTCTC | Pathway activation | aurS0 promoter | [5] |

| CAAT-box | CAAT | Transcriptional enhancement | Multiple promoters | [15] |

| TATA-box | TATA | Core promoter function | Multiple promoters | [15] |

| Stress response element | AAAAAATTTC | Environmental response | aurB promoter | [15] |

The organization of cis-acting elements within promoter regions creates a sophisticated regulatory network that integrates multiple signals [16] [17]. Proximal elements typically mediate pathway-specific control, while distal elements respond to global cellular conditions such as nutrient availability and stress responses [15] [16].

The spacing and orientation of regulatory elements significantly influence transcriptional efficiency and responsiveness to regulatory signals [18] [16]. Bipartite promoter elements, where multiple regulatory sequences must be simultaneously occupied for optimal transcription, provide additional layers of control over aureofuscin gene expression [18] [16].

Metabolic Engineering Strategies

Recent advances in metabolic engineering have opened new avenues for enhancing aureofuscin production through rational genetic modifications [19] [20]. These approaches target both specific bottlenecks in the biosynthetic pathway and global cellular processes that influence secondary metabolite production [21] [22].

Gene Overexpression Systems for Yield Enhancement

Overexpression of key regulatory and biosynthetic genes represents a proven strategy for increasing aureofuscin yields in engineered strains [19] [20]. The most successful approaches focus on amplifying rate-limiting steps and enhancing the expression of pathway-specific regulators [3] [19].

The construction of high-copy-number expression plasmids containing the aurJ3M regulatory gene under strong promoter control has demonstrated remarkable success in yield improvement [3] [2]. These systems utilize the constitutive ermE promoter to drive continuous expression of the regulatory gene, bypassing normal temporal controls [2] [23].

Table 5: Gene Overexpression Results for Aureofuscin Enhancement

| Target Gene | Expression System | Yield Increase | Method | Reference |

|---|---|---|---|---|

| aurJ3M | pBJJ3M plasmid | 600% | ermE promoter | [3] [2] |

| pimM | pBJPIM plasmid | 300-400% | ermE promoter | [23] |

| aurS0 | Chromosomal integration | 150% | Native promoter duplication | [20] |

| Multiple PKS genes | Coordinated overexpression | 250% | Synthetic operons | [19] |

The success of regulatory gene overexpression stems from the hierarchical nature of aureofuscin biosynthesis control [14] [19]. Enhanced expression of master regulators like AurJ3M leads to coordinate upregulation of entire biosynthetic pathways, creating synergistic effects that amplify overall productivity [3] [14].

Precursor supply enhancement through overexpression of primary metabolic genes also contributes to improved aureofuscin yields [21] [22]. Engineering strains to overproduce acetyl-CoA and malonyl-CoA, the fundamental building blocks of polyketide synthesis, removes metabolic bottlenecks that limit pathway flux [21].

CRISPR-Cas9-Mediated Pathway Optimization

The adaptation of CRISPR-Cas9 genome editing technology to Streptomyces species has revolutionized approaches to aureofuscin pathway optimization [24] [25]. These systems enable precise genetic modifications without the complications associated with traditional recombination-based methods [25] [26].

CRISPR-Cas9 applications in Streptomyces aureofuscus engineering include targeted gene deletions, promoter replacements, and insertion of regulatory elements [25] [22]. The development of species-specific CRISPR systems optimized for the high guanine-cytosine content genome of Streptomyces has improved editing efficiency and reduced off-target effects [25].

Table 6: CRISPR-Cas9 Applications in Aureofuscin Engineering

| Engineering Strategy | Target | Modification Type | Efficiency | Outcome | Reference |

|---|---|---|---|---|---|

| Competing pathway deletion | Secondary metabolite clusters | Large deletions (1-100 kb) | 77% | Redirected flux | [22] |

| Promoter engineering | aurJ3M promoter | Replacement | 85% | Enhanced expression | [25] |

| Bidirectional promoter insertion | PKS gene cluster | Insertion | 70% | Coordinated upregulation | [22] |

| Multiple gene knockouts | Regulatory genes | Simultaneous deletions | 60% | Derepression | [26] |

The implementation of CRISPR-Cas9 systems specifically designed for actinomycetes has addressed the technical challenges associated with the complex genetics of these organisms [25] [26]. Modified Cas9 variants with reduced cytotoxicity enable efficient genome editing while maintaining cell viability [25].

Multiplexed genome editing approaches using CRISPR-Cas9 allow simultaneous modification of multiple targets within the aureofuscin pathway [22] [26]. These strategies can combine gene deletions, insertions, and regulatory modifications in single transformation events, accelerating strain development timelines [22].

Streptomyces aureofuscus Cultivation Parameters

Streptomyces aureofuscus, the primary organism responsible for aureofuscin biosynthesis, requires carefully controlled cultivation conditions to optimize antibiotic production [1] [2]. The cultivation parameters for effective aureofuscin fermentation have been extensively studied and optimized through systematic research approaches.

Nutrient Media Optimization Strategies

The development of optimal nutrient media represents a critical factor in maximizing aureofuscin production yields. Yeast extract amidulin medium has emerged as the preferred fermentation substrate for Streptomyces aureofuscus cultivation [1] [2] [3]. This specialized medium contains yeast extract as the primary nitrogen source, providing essential amino acids, vitamins, and growth factors necessary for bacterial metabolism [4]. The yeast extract component supplies B-complex vitamins, nucleotides, and peptides that support cellular growth and secondary metabolite production [4].

Amidulin, a soluble starch derivative, functions as the principal carbon source in the medium formulation [2] [3]. The concentration of soluble starch typically ranges from 10 to 15 grams per liter, with optimal aureofuscin production achieved at 15 grams per liter [5] [6]. The starch component undergoes enzymatic hydrolysis during fermentation, providing readily available glucose units for energy metabolism and biosynthetic pathways [7].

Medium composition optimization studies have demonstrated the critical importance of precursor addition in enhancing aureofuscin production [1] [2]. Sodium acetate and sodium propionate serve as essential precursors for the polyketide backbone of aureofuscin [1]. Research has established that the optimal ratio of sodium acetate to sodium propionate is 5:1, with a total concentration of 1.5 milligrams per milliliter [1] [2]. This specific ratio maximizes the stimulatory effect on aureofuscin biosynthesis, resulting in production increases of approximately 267% compared to control cultures without precursor supplementation [1].

The timing of precursor addition significantly influences production outcomes. Studies indicate that acetate and propionate precursors should be introduced after 24 hours of cultivation to achieve maximum stimulatory effects [2]. Earlier addition can negatively impact biomass production, while later addition reduces the beneficial effects on aureofuscin synthesis [2].

Trace element supplementation plays a vital role in supporting enzyme function and metabolic processes. Iron sulfate, magnesium sulfate, and other micronutrients are incorporated at carefully controlled concentrations to maintain optimal cellular function without inhibiting growth [5] [8]. The medium formulation includes potassium phosphate for buffering and phosphorus nutrition, calcium carbonate for pH control, and various trace elements essential for enzyme cofactor requirements [5].

Dissolved Oxygen and pH Control

Dissolved oxygen concentration represents one of the most critical parameters affecting aureofuscin production during aerobic fermentation [1] [2] [9]. Research has demonstrated that maintaining dissolved oxygen levels at or above 20% air saturation throughout the fermentation process is essential for optimal antibiotic production [1] [2]. Studies on related Streptomyces species have shown that dissolved oxygen control during the growth phase can double antibiotic production compared to uncontrolled fermentation conditions [9].

The relationship between dissolved oxygen concentration and aureofuscin biosynthesis involves complex metabolic pathways that require adequate oxygen supply for proper enzyme function [9] [10]. Oxygen limitation can severely restrict the activities of key biosynthetic enzymes, particularly those involved in the oxidative steps of polyketide synthesis [9]. Conversely, excessive oxygen concentrations may lead to oxidative stress and reduced cellular viability [11].

Aeration rate optimization studies have established that a ventilatory capacity of 4 liters per minute provides adequate oxygen transfer for 5-liter bioreactor operations [1] [2]. This aeration rate, combined with mechanical agitation at 220 revolutions per minute, ensures sufficient oxygen mass transfer to maintain target dissolved oxygen concentrations throughout the fermentation cycle [1].

pH control strategies have profound effects on aureofuscin production and cellular metabolism [1] [2] [12]. Initial medium pH is typically adjusted to 7.2 before sterilization, providing neutral conditions for bacterial inoculation [1] [5]. However, optimal aureofuscin production occurs when pH is actively controlled at approximately 5.5 during the fermentation process [1] [2].

The pH decline during fermentation results from organic acid production and metabolic activities [12]. Maintaining pH at 5.5 requires active control through sodium hydroxide addition, as automated pH control systems monitor and adjust the fermentation environment [1]. This controlled acidic environment enhances the activity of key biosynthetic enzymes while maintaining cellular viability [12].

Research has demonstrated that pH control at 5.5 can increase aureofuscin production to 3.99 milligrams per milliliter, representing significant improvement over uncontrolled fermentation conditions [1] [2]. The acidic environment also provides selective pressure that favors aureofuscin-producing organisms while suppressing potential contaminants [12].

Temperature control is maintained at 29°C throughout the fermentation process, providing optimal conditions for Streptomyces aureofuscus growth and metabolite production [1] [13] [2]. This temperature represents a balance between cellular growth rate and metabolic efficiency for secondary metabolite biosynthesis [1].

Downstream Processing Techniques

Downstream processing of aureofuscin involves sophisticated separation and purification methodologies designed to isolate the antibiotic compound from complex fermentation broths while maintaining biological activity and chemical stability.

Macroporous Resin Adsorption Chromatography

Macroporous resin adsorption chromatography has emerged as the primary separation technique for initial aureofuscin isolation from fermentation broths [3] [14] [15]. This methodology offers significant advantages over conventional liquid-liquid extraction procedures, including higher selectivity, environmental compatibility, and scalability for industrial applications [14] [16].

The selection of appropriate macroporous resin materials is critical for achieving optimal separation efficiency [14] [15]. Research has demonstrated that weakly polar resins, such as CAD-40, exhibit superior adsorption and desorption properties for aureofuscin and related compounds [15]. These resins provide balanced hydrophobic and hydrophilic interactions that facilitate selective binding of aureofuscin while allowing removal of unwanted impurities [14].

Resin pretreatment protocols involve sequential washing procedures to remove manufacturing residues and prepare the material for chromatographic applications [14]. The standard pretreatment sequence includes overnight soaking in anhydrous ethanol, followed by washing with 95% ethanol until effluent clarity is achieved [14]. Subsequent acid and base washing steps using 5% hydrochloric acid and 2% sodium hydroxide solutions ensure complete removal of ionic impurities [14].

Static adsorption studies have established optimal loading conditions for aureofuscin separation [3] [15]. The fermentation broth is typically diluted to appropriate concentrations before contact with resin materials [3]. Adsorption equilibrium is achieved through controlled agitation at room temperature for 24 hours, ensuring complete mass transfer and optimal binding [14] [15].

Dynamic column chromatography provides enhanced separation efficiency compared to static batch processing [3] [15]. Column loading procedures involve careful application of clarified fermentation broth at controlled flow rates to prevent channeling and ensure uniform distribution [15]. The separation mechanism relies on differential adsorption affinity between aureofuscin and various fermentation byproducts [3].

Elution strategies employ organic solvents to selectively desorb aureofuscin from resin matrices [3] [15]. Ethanol has proven most effective as an elution solvent, providing excellent recovery yields while maintaining compound stability [15]. Research has demonstrated that elution with 4 bed volumes of ethanol achieves effective separation of aureofuscin-rich fractions [15].

The macroporous resin method achieves aureofuscin purity levels approaching 98% through optimized processing conditions [3]. This high purity level represents significant improvement over crude fermentation extracts and provides suitable material for subsequent high-performance liquid chromatography purification [3].

Recovery yields from macroporous resin processing typically exceed 85% under optimal conditions [14] [15]. These high recovery rates, combined with excellent purity improvements, make macroporous resin chromatography an essential component of aureofuscin downstream processing [3] [14].

High-Performance Liquid Chromatography Purification

High-performance liquid chromatography represents the final purification step in aureofuscin processing, providing analytical-grade purity suitable for research applications and therapeutic development [3] [17] [18]. This sophisticated separation technique offers exceptional resolution and quantitative capabilities for aureofuscin analysis and purification [19] [20].

Column selection for aureofuscin high-performance liquid chromatography utilizes reverse-phase C18 stationary phases that provide optimal retention and separation characteristics [2] [3]. Waters C18 columns have demonstrated superior performance for aureofuscin applications, offering excellent peak shape and reproducible retention times [2]. The hydrophobic nature of C18 phases provides appropriate interaction with aureofuscin molecular structure while allowing precise control of retention through mobile phase composition [17].

Mobile phase optimization employs methanol-water-glacial acetic acid systems with carefully controlled ratios to achieve optimal separation [2] [3]. The standard mobile phase composition consists of methanol, water, and glacial acetic acid in a 48:32:1 volume ratio [2]. This acidic mobile phase maintains aureofuscin stability while providing excellent chromatographic performance [2] [3].

Flow rate optimization studies have established that 1.0 milliliter per minute provides optimal balance between resolution and analysis time [2]. This flow rate ensures adequate separation of aureofuscin from related compounds while maintaining reasonable analysis duration for routine applications [2] [3].

Detection methodology relies on ultraviolet absorption monitoring at 302.5 nanometers, corresponding to the maximum absorption wavelength of aureofuscin [2] [3]. This wavelength provides excellent sensitivity and selectivity for aureofuscin quantification while minimizing interference from related compounds [3]. The normalization analysis using high-performance liquid chromatography has confirmed aureofuscin content of 98% in purified samples [3].

Sample preparation procedures involve methanol extraction of concentrated fermentation broths or macroporous resin eluates [2]. A typical extraction protocol employs 9 milliliters of methanol per milliliter of culture broth, followed by vigorous mixing and high-speed centrifugation at 9200 times gravity for 10 minutes [2]. The resulting supernatant provides clarified samples suitable for chromatographic analysis [2].

Quantitative analysis employs external standard calibration using pure aureofuscin reference materials [2] [3]. Standard curves demonstrate excellent linearity across relevant concentration ranges, enabling accurate quantification of aureofuscin in fermentation samples and purified fractions [19] [2]. The retention time of aureofuscin under standard conditions is approximately 7.957 minutes, providing reliable identification and quantification [13].

Method validation studies have confirmed the reliability and reproducibility of high-performance liquid chromatography methods for aureofuscin analysis [19] [20]. The analytical method demonstrates excellent precision, accuracy, and specificity for aureofuscin quantification in complex biological matrices [20]. These validated methods support both research applications and potential therapeutic development programs [20].